Copanlisib hydrochloride
CAS No.:
Cat. No.: VC0524215
Molecular Formula: C23H30Cl2N8O4
Molecular Weight: 553.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H30Cl2N8O4 |
|---|---|
| Molecular Weight | 553.4 g/mol |
| IUPAC Name | 2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide;dihydrochloride |
| Standard InChI | InChI=1S/C23H28N8O4.2ClH/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15;;/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27);2*1H |
| Standard InChI Key | KWVVOPDWPMORCQ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5.Cl.Cl |
| Canonical SMILES | COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5.Cl.Cl |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Copanlisib has the molecular formula C23H28N8O4 with an average molecular mass of 480.520 Da. The compound is formally named 2-Amino-N-{7-methoxy-8-[3-(4-morpholinyl)propoxy]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}-5-pyrimidinecarboxamide. The hydrochloride salt form has CAS number 1402152-26-4, while the free base has CAS number 1032568-63-0 . During development, it was known by the research codes BAY 80-6946 and BAY 84-1236 .
Table 1: Chemical Properties of Copanlisib Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C23H28N8O4·HCl |
| Average Molecular Weight | 480.520 Da (free base) |
| CAS Number | 1032568-63-0 (free base) |
| CAS Number (HCl salt) | 1402152-26-4 |
| UNII Code | WI6V529FZ9 |
| Chemical Name | 2-Amino-N-{7-methoxy-8-[3-(4-morpholinyl)propoxy]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}-5-pyrimidinecarboxamide hydrochloride |
Mechanism of Action
Copanlisib is a potent selective pan-Class I phosphoinositide 3-kinase inhibitor with particular activity against the PI3Kα and PI3Kδ isoforms . The PI3K pathway plays a critical role in cellular proliferation, metabolism, and survival, making it an important target in cancer therapy.
By inhibiting PI3K, copanlisib blocks the signaling cascade that promotes cancer cell growth and survival. This mechanism is particularly relevant in tumors with genetic alterations in the PI3K pathway, such as PIK3CA mutations, which are prevalent in various cancer types . The selective inhibition profile of copanlisib, targeting both PI3Kα and PI3Kδ isoforms, may provide advantages in treating certain types of lymphomas where both isoforms contribute to pathogenesis.
Pharmacokinetics and Pharmacodynamics
Absorption and Distribution
The pharmacokinetics of copanlisib increase dose-proportionally over the 5 to 93 mg range (0.08 to 1.55 times the approved recommended dose) and exhibit linear pharmacokinetic properties . At the approved dose of 60 mg (approximately 0.8 mg/kg), the geometric mean steady-state exposure values are:
Table 2: Pharmacokinetic Parameters of Copanlisib at Recommended Dose
| Parameter | Geometric Mean | Range | Standard Deviation |
|---|---|---|---|
| Cmax (ng/mL) | 463 | 105-1670 | 584 |
| AUC0-25h (ng×hr/mL) | 1570 | 536-3410 | 338 |
The geometric mean volume of distribution is 871 L (range: 423 to 2150 L; SD: 479 L), indicating extensive tissue distribution . This large volume of distribution suggests that copanlisib distributes widely throughout the body beyond the plasma compartment.
Protein Binding and Blood Distribution
Copanlisib is 84.2% bound to plasma proteins, primarily to serum albumin . The in vitro mean blood-to-plasma ratio is 1.7, with a range from 1.5 to 2.1 . This ratio indicates that copanlisib is preferentially located in blood cells compared to plasma, which may affect its distribution and activity profile.
Clinical Applications and FDA Approval
On September 14, 2017, the U.S. Food and Drug Administration granted accelerated approval to copanlisib (marketed as ALIQOPA by Bayer HealthCare Pharmaceuticals Inc.) for the treatment of adult patients with relapsed follicular lymphoma who have received at least two prior systemic therapies . This approval was based on the demonstration of durable objective responses in a Phase 2 clinical trial.
The FDA approval pathway included several designations that facilitated the drug's development and review:
As a condition of accelerated approval, Bayer is required to conduct a randomized controlled trial to verify the clinical benefit of copanlisib in this patient population .
Clinical Trials and Efficacy Data
Pivotal Trial for FDA Approval
The FDA approval was based on efficacy results from 104 patients with relapsed follicular lymphoma enrolled in an open-label, single-arm, multicenter, Phase 2 trial . In this study, patients received 0.8 mg/kg or 60 mg of copanlisib via intravenous infusion on days 1, 8, and 15 of a 28-day treatment cycle .
Table 3: Efficacy Results from Pivotal Phase 2 Trial in Follicular Lymphoma
| Efficacy Measure | Result | 95% Confidence Interval |
|---|---|---|
| Objective Response Rate | 58.7% | 48.6% - 68.2% |
| Complete Response Rate | 14.4% | - |
| Partial Response Rate | 44.2% | - |
| Median Duration of Response | 12.2 months | Range: 0+ to 22.6 months |
The protocol specified that an exact binomial 95% confidence interval lower bound greater than 40% was considered clinically meaningful, a threshold that was met by the study results .
Ongoing Clinical Investigations
Copanlisib is currently being investigated in additional clinical trials, including the phase II MATCH treatment trial (Subprotocol Z1F) which is evaluating its effects in patients whose cancers have PIK3CA mutations . This study aims to determine whether copanlisib can shrink tumors or stop growth in cancers harboring these specific genetic alterations by blocking the PI3K protein needed for cell growth .
| Adverse Reaction | Incidence |
|---|---|
| Hyperglycemia | >20% |
| Diarrhea | >20% |
| Fatigue | >20% |
| Hypertension | >20% |
| Leukopenia | >20% |
| Neutropenia | >20% |
| Nausea | >20% |
| Lower respiratory tract infections | >20% |
| Thrombocytopenia | >20% |
Severe Adverse Reactions
The most common grade 3-4 adverse reactions include hyperglycemia, leukopenia, hypertension, neutropenia, and lower respiratory tract infections . Serious non-infectious pneumonitis occurred in 6% of patients treated with copanlisib .
Temporal analysis of adverse events shows that hyperglycemia and hypertension typically occur acutely following infusion . The study data revealed that median systolic blood pressure increased shortly after copanlisib infusion, and median blood glucose similarly elevated post-infusion during Cycle 1, Day 1 .
| Cell Line | Copanlisib Concentration | Growth Reduction |
|---|---|---|
| K562 | 500 nM | 33% |
| Ba/F3 BCR-ABL | 500 nM | 65% |
| Ba/F3 BCR-ABL (T315I) | 500 nM | 30% |
These results demonstrate that copanlisib has activity even against cells harboring the T315I mutation, which confers resistance to many ABL tyrosine kinase inhibitors .
Synergistic Effects in Combination Therapy
When tested in combination with tyrosine kinase inhibitors, copanlisib showed synergistic effects:
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Combination with imatinib synergistically inhibited cell growth in Ba/F3 BCR-ABL and K562 cells
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Combination with ponatinib showed similar synergistic effects
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These combinations were effective even in cells with the T315I mutation
These findings suggest potential clinical applications for combination therapy with copanlisib in overcoming resistance to ABL tyrosine kinase inhibitors in Philadelphia chromosome-positive leukemias.
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